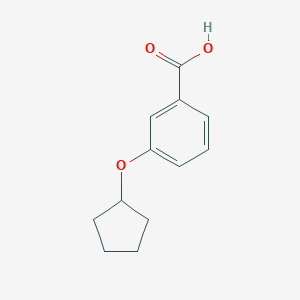

3-(Cyclopentyloxy)benzoic acid

Übersicht

Beschreibung

“3-(Cyclopentyloxy)benzoic acid” is an organic compound that contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 29 atoms; 14 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3-Hydroxy benzoic acid, which is structurally related to 3-(Cyclopentyloxy)benzoic acid, has been explored for its potential antibacterial activity. A study synthesized a novel derivative of 3-Hydroxy benzoic acid and evaluated its effectiveness against bacteria, highlighting the potential of similar compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Biochemical Studies

Benzoic acid derivatives, including this compound, are important in various biochemical processes. For instance, a study on benzoic acid in the context of skin applications found that it influences the biosynthesis of certain prostaglandins, indicating its biochemical significance (Downard, Roberts, & Morrow, 1995).

Metabolic Pathways in Bacteria

Research on the metabolism of benzoic acid by bacteria has shown that it can be converted into catechol, a significant metabolic pathway. This research provides insights into the metabolic versatility of bacteria and the potential biotransformation of compounds like this compound (Reiner, 1971).

Natural Product Biosynthesis

3-Amino-5-hydroxy benzoic acid (AHBA), related to this compound, is a precursor in the biosynthesis of various natural products with biological activities. Understanding the biosynthetic pathways of these compounds can aid in the development of novel therapeutic agents (Kang, Shen, & Bai, 2012).

Chemical Process Development

The development of industrial processes for benzoic acid derivatives, including this compound, has been a topic of study. This includes optimizing conditions for safety, economics, and environmental impact in the synthesis of such compounds (Charles et al., 1998).

Catalytic Functionalization

Benzoic acid derivatives are central to many drug molecules and natural products. Research into the selective C–H bond functionalization of these compounds offers valuable tools for organic synthesis, potentially impacting the synthesis of this compound derivatives (Li et al., 2016).

Complex Formation in Drug Delivery

Studies have investigated the complex formation between benzoic acid derivatives and cyclodextrin, which is relevant in drug delivery systems. This research could provide insights into the use of this compound in drug formulations (Dikmen, 2021).

Liquid Crystalline Properties

The synthesis and characterization of liquid crystalline benzoic acids, including compounds similar to this compound, have been explored for their unique properties and potential applications in various fields (Weissflog et al., 1996).

Luminescent Properties

Research on benzoic acid derivatives has explored their influence on the luminescent properties of lanthanide coordination compounds. This has implications for the use of this compound in the development of luminescent materials (Sivakumar et al., 2010).

Environmental and Food Science

The presence and usage of benzoic acid in foods, as well as its derivatives, have been studied extensively. This includes understanding their roles as preservatives and the associated public health concerns, which may extend to derivatives like this compound (del Olmo, Calzada, & Nuñez, 2017).

Thermodynamics in Pharmaceutical Research

The thermodynamic study of benzoic acid and its derivatives, including their mixtures with water and organic solvents, is crucial in pharmaceutical research for process design and drug formulation, which is applicable to this compound (Reschke et al., 2016).

Electrochemical Oxidation

The electrochemical oxidation of benzoic acid and its derivatives has been studied for understanding their degradation and potential environmental impact. This research can inform the handling and disposal of this compound (Velegraki et al., 2010).

Crystallography and Magnetism

Studies on the crystallography and magnetism of benzoic acid derivatives offer insights into their physical properties, which could be relevant for materials science applications involving this compound (Baskett & Lahti, 2005).

Microbial Biosynthesis

Research on microbial biosynthesis, including the production of 3-amino-benzoic acid from glucose, demonstrates the potential for microbial systems to produce benzoic acid derivatives, possibly including this compound (Zhang & Stephanopoulos, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-(Cyclopentyloxy)benzoic acid is the PDE4 (Phosphodiesterase 4) enzyme . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes. By inhibiting PDE4, this compound increases the levels of cAMP, leading to a range of downstream effects .

Mode of Action

This compound interacts with its target, PDE4, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate a variety of cellular processes, including inflammation and bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE4 and thus increasing cAMP levels, this compound can influence various downstream effects. For instance, increased cAMP can lead to the activation of protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell function .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its absorption rate, metabolic stability, and potential for excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cAMP levels and subsequent downstream effects . By inhibiting PDE4 and increasing cAMP levels, this compound can influence a variety of cellular processes, potentially leading to anti-inflammatory effects and bronchodilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context

Biochemische Analyse

Biochemical Properties

Benzoic acid derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 3-(Cyclopentyloxy)benzoic acid in animal models have not been extensively studied. It is known that the effects of chemical compounds can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Benzoic acid is known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Subcellular Localization

The localization of a compound can significantly affect its activity or function .

Eigenschaften

IUPAC Name |

3-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTZDGGMZKVKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570265 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158860-99-2 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

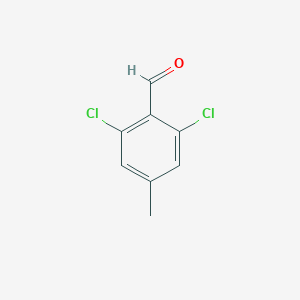

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)